2,2,2-trideuterioacetic acid

Catalog No.
S685239
CAS No.
79562-15-5
M.F
C2H4O2
M. Wt
64.063 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trideuterioacetic acid

CAS Number

79562-15-5

Product Name

2,2,2-trideuterioacetic acid

IUPAC Name

2,2,2-trideuterioacetic acid

Molecular Formula

C2H4O2

Molecular Weight

64.063 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3

InChI Key

QTBSBXVTEAMEQO-KQORAOOSSA-N

SMILES

CC(=O)O

Synonyms

Aci-Jel-2-13C,d3; E 260-2-13C,d3; Ethanoic Acid-2-13C,d3; Ethanoic Acid-2-13C,d3 Monomer; Ethylic Acid-2-13C,d3; Glacial Acetic-2-13C,d3 Acid; Methanecarboxylic Acid-2-13C,d3; NSC 111201-2-13C,d3; NSC 112209-2-13C,d3; NSC 115870-2-13C,d3; NSC 127175-

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)O

The exact mass of the compound Acetic Acid-2-13C-2,2,2-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-trideuterioacetic acid (CD3COOH, CAS 79562-15-5) is a selectively isotopically labeled carboxylic acid where the methyl group is fully deuterated while the acidic carboxyl proton remains unlabeled. In industrial and advanced laboratory procurement, this specific isotopic configuration is selected primarily for its utility as a precision acetylating agent and a mechanistic probe. By maintaining a standard protic (H) acidic site, CD3COOH delivers the mass-shifted -CD3 group for nuclear magnetic resonance (NMR) tracking, mass spectrometry (MS) resolution, or metabolic stability enhancements without altering the hydrogen-bonding dynamics or pH of the reaction environment [1]. Its primary value lies in its ability to isolate the kinetic and spectroscopic effects of the methyl group from the highly reactive, exchange-prone carboxyl proton.

Substituting 2,2,2-trideuterioacetic acid (CD3COOH) with fully deuterated acetic acid-d4 (CD3COOD) introduces a critical process vulnerability: the presence of a labile deuterium atom on the carboxyl group. In the synthesis of complex active pharmaceutical ingredients (APIs) or during reactions in protic solvents, the labile deuterium in CD3COOD rapidly exchanges with protic sites (such as -OH or -NH2 groups) on the target substrate, leading to uncontrolled isotopic scrambling and reduced isotopic purity of the final product [1]. Furthermore, the zero-point energy difference between O-H and O-D bonds alters the pKa, which can shift the kinetics of acid-catalyzed steps. Conversely, substituting with unlabeled acetic acid (CH3COOH) entirely fails to provide the necessary isotopic mass shift required for kinetic isotope effect (KIE) studies or the metabolic blocking required in deuterated drug development.

Prevention of Isotopic Scrambling During Acetylation

When synthesizing site-specifically deuterated compounds, the choice of acetylating agent dictates the isotopic integrity of the final molecule. Using CD3COOH ensures that the -CD3 group is transferred while the standard protic environment is maintained, preventing unwanted H/D exchange at labile substrate heteroatoms. In contrast, CD3COOD introduces a labile deuterium that rapidly equilibrates with substrate -OH and -NH2 groups, degrading the site-specificity of the label [1].

Evidence DimensionSubstrate isotopic integrity at labile protic sites
Target Compound DataCD3COOH: Transfers -CD3 with <1% unwanted H/D exchange at substrate labile sites
Comparator Or BaselineCD3COOD: Drives rapid, uncontrolled H/D exchange at substrate -OH/-NH2 groups
Quantified DifferencePreservation of specific isotopic labeling vs. widespread isotopic scrambling
ConditionsAcetylation of complex pharmaceutical precursors in protic environments

Procuring CD3COOH is mandatory for synthesizing deuterated pharmaceutical standards where isotopic scrambling at non-target sites would invalidate analytical or clinical results.

Definitive Transient Ligand Tracking in Nanocrystal Synthesis

In the synthesis of InAs colloidal quantum dots (CQDs), short-chain carboxylic acids are used to increase nanocluster lability. To prove that these acids act only as transient ligands and do not persist on the final CQD surface, CD3COOH is utilized. 2H NMR analysis of CQDs grown with CD3COOH yields a zero residual deuterium signal, definitively proving complete ligand displacement. When CH3COOH is used, 1H NMR analysis is confounded by background organic protons, making it impossible to quantitatively verify 100% removal [1].

Evidence DimensionResidual ligand detection on final nanocrystal surface
Target Compound DataCD3COOH: 0 residual deuterium signal via 2H NMR
Comparator Or BaselineCH3COOH: Ambiguous detection due to background 1H NMR interference
Quantified DifferenceAbsolute confirmation of 100% transient ligand displacement vs. background-limited uncertainty
ConditionsInAs colloidal quantum dot synthesis and extended injection growth

Allows semiconductor and nanomaterial engineers to definitively validate ligand-exchange processes without analytical ambiguity.

Isolation of Kinetic Isotope Effects in Catalytic Pyrolysis

Measuring the Deuterium Kinetic Isotope Effect (DKIE) is standard practice for determining rate-limiting steps in catalysis. When evaluating the ketonization or pyrolysis of carboxylic acids over ceria-based catalysts, using CD3COOH isolates the C-H vs. C-D bond cleavage effect. If CD3COOD is used, the differing zero-point energy of the O-D bond alters the acidity and surface hydrogen-bonding dynamics, confounding the kinetic model [1].

Evidence DimensionKinetic Isotope Effect (KIE) measurement accuracy
Target Compound DataCD3COOH: Measures pure C-D bond cleavage DKIE without altering surface protic state
Comparator Or BaselineCD3COOD: Introduces confounding O-D exchange and pKa shifts, altering the baseline reaction rate
Quantified DifferenceEliminates O-D/O-H zero-point energy variables from the kinetic model
ConditionsCatalytic pyrolysis and ketonization over ceria-based surfaces

Ensures that kinetic data used for scaling up catalytic processes accurately reflects carbon-hydrogen bond activation rather than solvent or acid-site exchange artifacts.

Site-Specific Deuterated API Synthesis

CD3COOH is the correct precursor choice for acetylating complex pharmaceutical intermediates where the target requires a -CD3 group but possesses exchangeable protons (e.g., amines, alcohols). By utilizing CD3COOH instead of CD3COOD, chemists prevent the isotopic scrambling of labile sites, ensuring the final Active Pharmaceutical Ingredient meets strict isotopic purity specifications for clinical or analytical use [1].

Transient Ligand Validation in Quantum Dot Manufacturing

In the scale-up of colloidal quantum dots (such as InAs for short-wave infrared applications), CD3COOH acts as a highly effective, trackable transient ligand. Because it leaves no residual deuterium footprint on the final nanocrystal surface, it allows process engineers to use 2H NMR to definitively prove complete ligand removal, a verification step that is impossible when using standard CH3COOH due to proton background noise [2].

Mechanistic Profiling of Solid-State Catalysts

For industrial catalyst development, particularly in pyrolysis or ketonization over metal oxides, CD3COOH is utilized to calculate precise Deuterium Kinetic Isotope Effects (DKIE). It allows researchers to isolate the kinetics of C-H bond activation without introducing the confounding variables of O-D surface exchange and altered acid-base dynamics that occur when using fully deuterated acetic acid [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Last modified: 04-15-2024

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